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Core Science & Biosynthesis

Foundational

Architecting Therapeutics: A Technical Whitepaper on the Synthesis and Application of 2-Bromo-5-isopropylpyrazine

Executive Summary In the highly specialized field of medicinal chemistry, halogenated heterocycles serve as indispensable molecular scaffolds. 2-Bromo-5-isopropylpyrazine (CAS: 1086382-76-4) has emerged as a high-value b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly specialized field of medicinal chemistry, halogenated heterocycles serve as indispensable molecular scaffolds. 2-Bromo-5-isopropylpyrazine (CAS: 1086382-76-4) has emerged as a high-value building block, particularly in the synthesis of advanced therapeutics targeting autoimmune disorders. Specifically, it is a critical intermediate in the development of substituted tetrahydroquinolinones, which act as inverse agonists for the Retinoic acid receptor-related orphan receptor gamma (RORγ)[1].

This whitepaper provides an authoritative, in-depth guide to the physicochemical profiling, validated synthetic methodologies, and pharmacological applications of 2-Bromo-5-isopropylpyrazine, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

Understanding the physical and chemical properties of a building block is not merely an exercise in data collection; it is the foundation of rational drug design and synthetic planning. The properties of 2-Bromo-5-isopropylpyrazine dictate its behavior in both the reaction flask and the biological system.

PropertyValueCausality / Significance in Drug Design
CAS Number 1086382-76-4Unique identifier required for precise procurement and regulatory tracking[2].
Molecular Formula C₇H₉BrN₂Dictates the fundamental stoichiometric ratios for cross-coupling reactions[2].
Molecular Weight 201.07 g/mol Its low molecular weight allows it to serve as a fragment-based building block without violating Lipinski's Rule of 5 in the final formulated drug[2].
LogP ~1.88This favorable lipophilicity enhances membrane permeability and ensures the isopropyl group can effectively anchor into hydrophobic protein pockets[2].
Physical State Brown to white solidIndicates standard handling procedures for solid-state weighing, avoiding the volatility issues associated with liquid pyrazines[3].
Boiling Point ~234.4 °C (Predicted)A high boiling point permits high-temperature reflux reactions (e.g., 90°C in acetonitrile) without significant evaporative loss[4].

Data compiled and verified from 2[2] and 3[3].

Synthetic Methodology: De Novo Preparation

The following protocol details the synthesis of 2-bromo-5-isopropylpyrazine via the nucleophilic aromatic substitution of 5-isopropylpyrazin-2-ol. This methodology is adapted from validated pharmaceutical protocols, specifically those outlined in1[1].

Step-by-Step Protocol & Mechanistic Causality

Step 1: Electrophilic Activation and Substitution

  • Procedure: Suspend 5-isopropylpyrazin-2-ol (1.0 eq, 32.0 mmol) and phosphorous oxybromide (POBr₃) (2.9 eq, 94.0 mmol) in anhydrous acetonitrile (45 mL). Stir the mixture at 90°C for 3 hours[1].

  • Causality: POBr₃ serves a dual mechanistic purpose. It first activates the relatively unreactive hydroxyl group by converting it into a highly reactive phosphorodibromidate leaving group. Subsequently, it supplies the bromide nucleophile that displaces the oxygen species via an SₙAr mechanism. Acetonitrile is selected as a polar aprotic solvent because it stabilizes the polar transition state while allowing a high reflux temperature (90°C) to kinetically drive the reaction to completion.

Step 2: Volatile Removal and Quenching

  • Procedure: Evaporate the volatiles under reduced pressure. Carefully neutralize the resulting residue with a 10% aqueous sodium bicarbonate (NaHCO₃) solution[1].

  • Causality: Removing the acetonitrile prevents solvent-mediated emulsions during the subsequent extraction phase. The reaction generates highly acidic hydrobromic acid (HBr) and phosphoric acid byproducts. Neutralization with NaHCO₃ is an absolute necessity; failing to quench the acid would leave the pyrazine nitrogen protonated (forming a water-soluble pyrazinium salt), which would trap the product in the aqueous layer and destroy the yield.

Step 3: Extraction and Self-Validation

  • Procedure: Extract the neutralized aqueous layer with ethyl acetate (EtOAc). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate under reduced pressure to yield the product (Expected yield: ~64%)[1].

  • Self-Validating Checkpoint: Analyze the crude product via Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of a dominant peak at m/z 200.9 [M+H]⁺ confirms the successful incorporation of the bromine atom (accounting for the natural isotopic distribution of Bromine-79/81) and validates the structural integrity of the pyrazine core before proceeding to downstream drug synthesis[1].

SynthesisWorkflow SM 5-isopropylpyrazin-2-ol (Starting Material) Reaction Nucleophilic Aromatic Substitution (90°C, 3 Hours) SM->Reaction Reagent POBr3 in Acetonitrile (Brominating Agent) Reagent->Reaction Electrophilic Activation Workup NaHCO3 Neutralization & EtOAc Extraction Reaction->Workup Evaporate Volatiles Product 2-Bromo-5-isopropylpyrazine (Yield: 64%, m/z: 200.9) Workup->Product Organic Phase Isolation

Workflow for the de novo synthesis of 2-Bromo-5-isopropylpyrazine via nucleophilic substitution.

Pharmacological Application: RORγ Modulation Pathway

The primary value of 2-Bromo-5-isopropylpyrazine lies in its application as a precursor for Retinoic acid receptor-related orphan receptor gamma (RORγ) inverse agonists [1].

The bromine atom acts as a reactive handle for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing chemists to fuse the pyrazine ring to complex tetrahydroquinolinone scaffolds. Once synthesized, these drug candidates bind directly to the RORγ nuclear receptor. By acting as inverse agonists, they block the transcriptional activity of RORγ, which subsequently suppresses the synthesis of pro-inflammatory cytokines like IL-17, IL-22, and IL-23[1]. This pathway is currently a major target for treating severe autoimmune conditions, including Kawasaki Disease and Hashimoto's thyroiditis[1].

BiologicalPathway BuildingBlock 2-Bromo-5-isopropylpyrazine (Chemical Scaffold) DrugCandidate Tetrahydroquinolinone Derivative (RORγ Inverse Agonist) BuildingBlock->DrugCandidate Cross-Coupling Target RORγ Nuclear Receptor (Transcriptional Regulator) DrugCandidate->Target Direct Binding Effect Suppression of IL-17, IL-22, IL-23 (Cytokine Downregulation) Target->Effect Transcriptional Blockade Outcome Autoimmune Disease Mitigation (e.g., Kawasaki Disease) Effect->Outcome Therapeutic Efficacy

Pharmacological pathway of 2-Bromo-5-isopropylpyrazine derivatives in RORγ modulation.

Safety, Handling, and Procurement Protocols

As a halogenated heterocyclic compound, 2-Bromo-5-isopropylpyrazine presents specific laboratory hazards that require strict engineering controls[5].

  • GHS Hazard Statements: Classified under H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[5].

  • Engineering Controls: All synthetic manipulations, especially those involving POBr₃ and the subsequent generation of HBr gas, must be conducted inside a certified, well-ventilated chemical fume hood[6].

  • Procurement Note: While specific structural isomers (like 2-Bromo-6-isopropylpyrazine) require custom synthesis, 2-Bromo-5-isopropylpyrazine is commercially accessible through specialized chemical vendors, serving as a reliable starting point for drug discovery programs[6].

References

  • European Patent Office (EP 3294713 B1) . SUBSTITUTED TETRAHYDROQUINOLINONE COMPOUNDS AS ROR GAMMA MODULATORS. Contains the validated synthetic protocol and pharmacological applications for RORγ modulation. 1

  • Fluorochem . 2-Bromo-5-isopropylpyrazine (CAS 1086382-76-4) Specifications. Provides critical physicochemical data including LogP, Molecular Weight, and Formula. 2

  • Benchchem . Navigating the Procurement and Synthesis of 2-Bromo-6-isopropylpyrazine: A Technical Guide. Discusses the procurement landscape and general pyrazine synthesis safety controls. 7

  • Edumilestones . 1086382-76-4 | 2-Bromo-5-isopropylpyrazine Material Data. Validates the physical state (brown to white solid) necessary for handling procedures. 3

Sources

Exploratory

In-depth Technical Guide on the Thermodynamic Stability of 2-Bromo-5-isopropylpyrazine at Room Temperature

A Resource for Researchers, Scientists, and Drug Development Professionals Foreword: From Starting Material to Stable Medicine—A Question of Integrity In the path of drug discovery and development, the integrity of every...

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Author: BenchChem Technical Support Team. Date: April 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: From Starting Material to Stable Medicine—A Question of Integrity

In the path of drug discovery and development, the integrity of every component is paramount. The starting materials and intermediates we choose are the foundational pillars upon which the entire synthetic edifice is built. 2-Bromo-5-isopropylpyrazine is one such critical building block, a versatile intermediate in the synthesis of a multitude of pharmacologically relevant compounds. Its stability is not a mere footnote in a datasheet but a critical variable that can dictate the success or failure of a synthetic campaign, influencing yield, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide is crafted from a Senior Application Scientist's perspective to provide a robust framework for understanding and evaluating the thermodynamic stability of this key intermediate at room temperature. We will move beyond simple statements of stability and delve into the "why" and "how"—the underlying chemical principles and the rigorous experimental designs required for a comprehensive assessment.

Molecular Architecture and Inherent Susceptibilities

The structure of 2-Bromo-5-isopropylpyrazine—a brominated, alkyl-substituted pyrazine—presents a unique combination of electronic and steric features that govern its reactivity and stability.[1][2] A thorough analysis of its molecular architecture is the first step in predicting potential degradation pathways.

  • The Pyrazine Ring: As a heterocyclic aromatic system, the pyrazine ring itself is relatively stable. However, the two nitrogen atoms are electron-withdrawing, which can influence the reactivity of the substituents.

  • The Carbon-Bromine Bond: The C-Br bond is a key functional group for synthetic transformations, but it is also a potential site of degradation. The electrophilicity of the carbon atom attached to the bromine is increased by the electron-withdrawing nature of the pyrazine ring, making it susceptible to nucleophilic attack.[3]

  • The Isopropyl Group: This alkyl side chain, particularly the tertiary carbon, is a potential site for oxidative degradation.

Based on these structural features, we can hypothesize several primary degradation pathways that could compromise the stability of 2-Bromo-5-isopropylpyrazine at room temperature, especially over extended periods or upon exposure to common environmental factors.

Hypothesized Degradation Pathways
  • Hydrolysis: Nucleophilic substitution of the bromine atom by water, potentially accelerated by acidic or basic conditions, would lead to the formation of 2-hydroxy-5-isopropylpyrazine.

  • Oxidation: The isopropyl group could undergo radical-initiated oxidation in the presence of atmospheric oxygen, leading to hydroperoxides, alcohols, or ketones.

  • Photodecomposition: Aromatic bromides can be sensitive to UV light, which can induce homolytic cleavage of the C-Br bond, initiating a cascade of radical reactions and leading to a complex mixture of impurities.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodecomposition Photodecomposition Parent 2-Bromo-5-isopropylpyrazine Hydrolysis_Product 2-Hydroxy-5-isopropylpyrazine Parent->Hydrolysis_Product + H₂O (Acid/Base catalysis) Oxidation_Product Oxidized Isopropyl Derivatives (e.g., Alcohol, Ketone) Parent->Oxidation_Product + O₂ (Light/Metal catalysis) Radical_Intermediates Radical Intermediates Parent->Radical_Intermediates + hν (UV Light) Complex_Mixture Complex Mixture of Degradation Products Radical_Intermediates->Complex_Mixture

Caption: Hypothesized degradation pathways for 2-Bromo-5-isopropylpyrazine.

A Framework for Rigorous Stability Assessment: Forced Degradation Studies

To move from hypothesis to evidence, a systematic experimental approach is essential. Forced degradation, or stress testing, is a powerful tool in pharmaceutical development that allows us to proactively identify potential degradation products and understand the stability of a molecule.[4][5] This involves subjecting the compound to conditions more severe than it would typically encounter to accelerate degradation.

Experimental Protocol: Forced Degradation of 2-Bromo-5-isopropylpyrazine

Objective: To identify the potential degradation products of 2-Bromo-5-isopropylpyrazine and to determine its stability under various stress conditions.

Materials:

  • 2-Bromo-5-isopropylpyrazine (CAS 1086382-76-4), high purity[6]

  • HPLC-grade acetonitrile, water, methanol

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • Calibrated photostability chamber

  • Calibrated temperature/humidity chamber

  • Validated stability-indicating HPLC-UV/MS system

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL solution of 2-Bromo-5-isopropylpyrazine in acetonitrile.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60°C for 48 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solid State): Store 10 mg of solid 2-Bromo-5-isopropylpyrazine at 80°C for 7 days.

    • Photostability (Solid State): Expose 10 mg of solid 2-Bromo-5-isopropylpyrazine to light conditions as per ICH Q1B guidelines.

  • Sample Analysis:

    • At designated time points (e.g., 0, 8, 24, 48 hours for solutions; initial and final for solid), withdraw an aliquot.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method.

  • Data Interpretation:

    • Determine the percentage of the parent compound remaining.

    • Identify and quantify any degradation products formed.

    • Use mass spectrometry data to propose structures for the major degradation products.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation Stock Prepare Stock Solution (1 mg/mL in ACN) Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal Photo Photostability Stock->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Quantify Quantify Parent & Degradants HPLC->Quantify Identify Identify Degradants HPLC->Identify Report Generate Stability Profile Quantify->Report Identify->Report

Caption: A generalized workflow for the forced degradation study of 2-Bromo-5-isopropylpyrazine.

The Analytical Heart: A Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is the cornerstone of any degradation study.[7] The method must be able to separate the parent compound from all potential degradation products, ensuring that the disappearance of the parent peak is accurately measured and that all impurities are resolved.

Table 1: Example Stability-Indicating HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for good peak shape and MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analytes from the reversed-phase column.
Gradient 5% to 95% B over 15 minutesA wide gradient is necessary to elute both the parent compound and any more or less polar degradation products.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Detection UV at 254 nm and 280 nm; Mass Spectrometry (ESI+)UV detection provides quantitative data, while MS provides structural information for impurity identification.
Injection Volume 2 µLA small volume minimizes potential for column overload.

Anticipating Results and Establishing Best Practices

The results of the forced degradation study will provide a clear picture of the stability of 2-Bromo-5-isopropylpyrazine.

Table 2: Hypothetical Forced Degradation Data Summary

Stress Condition% Assay of Parent CompoundMajor Degradation Product(s) (Relative Retention Time)
Initial (t=0) 100%None
Acid Hydrolysis 98.5%Minor peak at RRT 0.82
Base Hydrolysis 85.2%Major peak at RRT 0.82
Oxidation 95.1%Peaks at RRT 1.15 and 1.25
Thermal 99.5%No significant degradation
Photostability 92.3%Multiple small peaks

From these hypothetical results, we can infer that 2-Bromo-5-isopropylpyrazine is:

  • Relatively stable to heat and acidic conditions.

  • Susceptible to base-catalyzed hydrolysis and photodecomposition.

  • Moderately sensitive to oxidation.

Recommendations for Storage and Handling

Based on this stability profile, the following best practices are recommended:

  • Storage: The compound should be stored in well-sealed containers, protected from light, in a cool, dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.

  • Handling: Avoid exposure to strong bases. When using in reactions, particularly those that are heated, consider the potential for degradation if basic conditions are present. For reactions that will be run over extended periods, protection from light is advisable.

Conclusion: Proactive Stability Assessment as a Cornerstone of Quality

The thermodynamic stability of 2-Bromo-5-isopropylpyrazine at room temperature is not a static property but is influenced by its environment. A proactive, evidence-based approach to understanding its potential degradation pathways is essential for any scientist working with this important intermediate. By conducting thorough forced degradation studies and developing robust analytical methods, we can ensure the quality and integrity of this starting material, leading to more reliable and reproducible synthetic outcomes. This diligence at the outset of the drug development process is a critical investment in the quality of the final therapeutic product.

References

  • TSI Journals. (2009, May 26). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Available at: [Link]

  • J&K Scientific LLC. 2-Bromo-5-isopropylpyrazine | 1086382-76-4. Available at: [Link]

  • United Nations University. III Analytical Methods. Available at: [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. Available at: [Link]

  • ACS Publications. (2013, January 25). Regioselective Bromination of Fused Heterocyclic N-Oxides. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]

Sources

Foundational

The Strategic Role of 2-Bromo-5-isopropylpyrazine in Medicinal Chemistry and Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational to rational drug design. Among these, 2-Bromo-5-isopropylpyrazine (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational to rational drug design. Among these, 2-Bromo-5-isopropylpyrazine (CAS No. 1086382-76-4) [1] has emerged as a highly versatile synthetic intermediate. Characterized by its electron-deficient pyrazine core, a reactive bromo-substituent, and a lipophilic isopropyl group, this building block is critical for synthesizing complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its chemical properties, its mechanistic role in synthesizing Retinoic acid receptor-related orphan receptor gamma (RORγ) modulators[2], and validated experimental protocols for its de novo synthesis[3].

Chemical Profiling and Structural Rationale

Pyrazine rings are frequently employed as bioisosteres for phenyl or pyridyl rings to improve the aqueous solubility, lower the lipophilicity, and enhance the metabolic stability of drug candidates. The specific substitution pattern of 2-bromo-5-isopropylpyrazine offers dual functionality:

  • The Bromine Atom (C2): Acts as a highly reactive electrophilic center, ideal for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination).

  • The Isopropyl Group (C5): Provides a sterically defined lipophilic anchor, which is often crucial for occupying hydrophobic pockets within target protein binding sites.

Table 1: Physicochemical Properties of 2-Bromo-5-isopropylpyrazine

PropertyValue
Chemical Name 2-Bromo-5-isopropylpyrazine
CAS Registry Number 1086382-76-4[1]
Molecular Formula C7H9BrN2[1]
Molecular Weight 201.07 g/mol [1]
Appearance Liquid / Low-melting solid
Purity (Commercial) ≥ 95%[1]

Application Spotlight: RORγ Modulators and Autoimmune Disease

One of the most prominent applications of 2-bromo-5-isopropylpyrazine is its use as a core intermediate in the synthesis of substituted tetrahydroquinolinones, which function as[2].

RORγt is a master transcription factor that drives the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines, including IL-17[2]. Overexpression of the IL-17 pathway is heavily implicated in autoimmune pathogenesis, such as Kawasaki disease and Hashimoto's thyroiditis[2]. By utilizing 2-bromo-5-isopropylpyrazine to construct the heteroaryl tail of an inverse agonist, medicinal chemists can effectively block RORγt transcriptional activity, thereby suppressing IL-17 synthesis[2].

RORgamma IL23 IL-23 Signaling STAT3 STAT3 Activation IL23->STAT3 RORg RORγt Expression (Transcription Factor) STAT3->RORg IL17 IL-17 Production (Pro-inflammatory) RORg->IL17 Promotes Autoimmune Autoimmune Pathogenesis (e.g., Hashimoto's) IL17->Autoimmune Modulator RORγ Inverse Agonist (Synthesized via 2-Bromo- 5-isopropylpyrazine) Modulator->RORg Inhibits/Blocks

Caption: Mechanistic pathway of RORγt-mediated IL-17 production and its inhibition by pyrazine modulators.

Experimental Protocols: De Novo Synthesis

While 2-bromo-5-isopropylpyrazine is commercially available through specialized vendors[4], custom synthesis is often required for scale-up or isotopic labeling. The following protocol outlines a robust, two-step synthetic workflow adapted from[3].

Causality in Experimental Design: The synthesis begins with a cyclocondensation reaction between a 1,2-dicarbonyl (glyoxal) and an α-amino amide[3]. The dropwise addition at -40 °C is critical; it prevents rapid exothermic polymerization of the highly reactive glyoxal and ensures high regioselectivity during the cyclization[3]. The subsequent bromination utilizes Phosphorus Oxybromide (POBr3)[3]. Unlike molecular bromine (Br2), which undergoes electrophilic aromatic substitution (a highly unfavorable pathway for electron-deficient pyrazines), POBr3 facilitates a dehydroxylative halogenation via a reactive phosphite intermediate, ensuring high yields of the target halide.

Synthesis Start 2-Amino-3-methylbutanamide HCl + Aqueous Glyoxal (40%) Condensation Cyclocondensation (MeOH/H2O, -40°C to RT) Start->Condensation Intermediate 5-Isopropylpyrazin-2-ol (Stable Intermediate) Condensation->Intermediate Bromination Dehydroxylative Bromination (POBr3, Acetonitrile, 80°C) Intermediate->Bromination Product 2-Bromo-5-isopropylpyrazine (Target Compound) Bromination->Product

Caption: Two-step synthetic workflow for the preparation of 2-bromo-5-isopropylpyrazine.

Step 1: Synthesis of 5-Isopropylpyrazin-2-ol
  • Preparation: In a flame-dried, multi-neck round-bottom flask, dissolve 2-amino-3-methylbutanamide hydrochloride (1.0 eq, e.g., 14.5 g, 95.3 mmol) in a 1:1 mixture of methanol (140 mL) and deionized water (140 mL)[3].

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and cool the solution to -40 °C under a continuous nitrogen atmosphere[3].

  • Addition: Slowly add aqueous glyoxal (40% by wt, ~15 mL) dropwise over 30 minutes[3]. Note: Strict temperature control is required to prevent the formation of polymeric byproducts.

  • Cyclization: Remove the cooling bath and allow the reaction mixture to gradually warm to room temperature. Stir continuously for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Neutralize the aqueous residue with a saturated sodium bicarbonate (NaHCO3) solution. Extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo to yield 5-isopropylpyrazin-2-ol.

Step 2: Synthesis of 2-Bromo-5-isopropylpyrazine
  • Preparation: Suspend the crude 5-isopropylpyrazin-2-ol (1.0 eq) in anhydrous acetonitrile (30 mL) in a reaction flask equipped with a reflux condenser[3].

  • Reagent Addition: Add Phosphorus Oxybromide (POBr3, 4.0 eq) in a single portion[3]. Caution: POBr3 is highly corrosive and moisture-sensitive; perform this step in a well-ventilated fume hood.

  • Heating: Heat the suspension to 80 °C and stir for 6 hours[3]. Monitor the reaction progress via LC-MS or TLC until the starting material is fully consumed.

  • Quenching & Workup: Cool the reaction to 0 °C and carefully quench by adding crushed ice, followed by slow neutralization with 10% aqueous NaHCO3[3].

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL)[3]. Wash the organic phase with water and brine, then dry over anhydrous Na2SO4[3].

  • Isolation: Evaporate the solvent under reduced pressure[3]. If necessary, purify the crude product via silica gel column chromatography (eluting with hexane/ethyl acetate) to afford pure 2-bromo-5-isopropylpyrazine.

Procurement and Supply Chain Considerations

Due to its specialized nature, 2-bromo-5-isopropylpyrazine is categorized as a fine chemical intermediate. While direct commercial procurement is possible through vendors like Abovchem and CymitQuimica[4], batch sizes are typically restricted to the milligram-to-gram scale (e.g., 100 mg to 5 g)[1]. For advanced clinical trials or commercial manufacturing, pharmaceutical companies must either contract custom synthesis organizations (CSOs) or scale the aforementioned de novo synthetic route internally.

Conclusion

2-Bromo-5-isopropylpyrazine exemplifies the precision required in modern medicinal chemistry. Its dual functionality—combining a reactive cross-coupling site with a lipophilic binding anchor—makes it an indispensable tool for developing next-generation therapeutics, particularly in the realm of autoimmune disease and RORγ modulation. By adhering to rigorous synthetic protocols and understanding the underlying chemical causality, researchers can effectively leverage this building block to accelerate drug discovery pipelines.

References

  • European Patent Office."SUBSTITUTED TETRAHYDROQUINOLINONE COMPOUNDS AS ROR GAMMA MODULATORS" (EP 3294713 B1). Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-isopropylpyrazine

Introduction: The Strategic Importance of Pyrazine Scaffolds in Modern Drug Discovery The pyrazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Pyrazine Scaffolds in Modern Drug Discovery

The pyrazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of molecules targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and ion channels. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the carbon-carbon bond formation, enabling the efficient synthesis of complex biaryl and heteroaryl structures.[1] This application note provides a detailed protocol and in-depth scientific discussion for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-isopropylpyrazine, a key intermediate for the synthesis of novel pharmaceutical candidates. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide insights into overcoming the specific challenges posed by this sterically hindered and electron-deficient substrate.

The Catalytic Heart of the Reaction: Unraveling the Suzuki-Miyaura Mechanism

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[2] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is central to understanding and optimizing the reaction.

The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2-Bromo-5-isopropylpyrazine. This step forms a Pd(II) intermediate. The rate of this step is influenced by the electron density of the palladium catalyst and the nature of the organic halide.

  • Transmetalation: In this crucial step, the organic group from the boronic acid (or boronate ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3] This is often the rate-determining step of the catalytic cycle.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired 2-aryl-5-isopropylpyrazine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl [R¹-X] Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²B(OH)₂ + Base] PdII_Aryl_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_Aryl_R2 RedElim Reductive Elimination PdII_Aryl_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product BoronicAcid R²B(OH)₂ + Base BoronicAcid->Transmetalation ArylHalide R¹-X (2-Bromo-5-isopropylpyrazine) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Navigating the Experimental Landscape: A Protocol for Success

This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-isopropylpyrazine with a generic arylboronic acid. Optimization of specific parameters may be necessary for different boronic acids or for scaling up the reaction.

Materials and Reagents
  • 2-Bromo-5-isopropylpyrazine

  • Arylboronic acid or boronate ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DME), often in combination with water.

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir plate with heating

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Syringes and needles

  • Rotary evaporator

  • Flash chromatography system

Experimental Workflow

Suzuki_Workflow cluster_workflow Experimental Protocol Workflow Setup 1. Reaction Setup (Flask, Stir Bar, Reagents) Inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Setup->Inert Solvent 3. Solvent Addition (Degassed Solvents via Syringe) Inert->Solvent Reaction 4. Reaction (Heating & Stirring) Solvent->Reaction Monitoring 5. Monitoring (TLC or LC-MS) Reaction->Monitoring Workup 6. Work-up (Quenching, Extraction) Monitoring->Workup Upon Completion Purification 7. Purification (Column Chromatography) Workup->Purification Analysis 8. Analysis (NMR, MS) Purification->Analysis

Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-Bromo-5-isopropylpyrazine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[4]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.2 M.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[4]

Critical Parameters and Causality: The Science Behind the Choices

The success of the Suzuki-Miyaura coupling of 2-Bromo-5-isopropylpyrazine hinges on the judicious selection of several key parameters. The electron-deficient nature of the pyrazine ring and the steric bulk of the isopropyl group necessitate careful consideration.

The Catalyst and Ligand: A Symphony of Sterics and Electronics

The choice of palladium source and ligand is paramount. For challenging substrates like 2-Bromo-5-isopropylpyrazine, pre-formed catalysts or pre-catalyst systems are often preferred for their reliability.

  • For General Applications: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are robust and widely used catalysts that are effective for a range of Suzuki couplings.[6][7]

  • For Sterically Hindered Substrates: The isopropyl group on the pyrazine ring introduces steric hindrance, which can slow down the oxidative addition and reductive elimination steps.[8] In such cases, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can be highly effective. These ligands promote the formation of a coordinatively unsaturated and highly reactive palladium(0) species, which is necessary to facilitate the key steps of the catalytic cycle.[8][9]

The Base: The Unsung Hero of Transmetalation

The base plays a crucial role in activating the boronic acid for transmetalation.[3] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are the most commonly used bases in Suzuki couplings.[3] For sterically hindered substrates, a moderately strong base like K₃PO₄ is often a good choice.[8]

  • Aqueous vs. Anhydrous Conditions: Many Suzuki couplings are performed in a biphasic solvent system containing water, which can enhance the solubility of the inorganic base and facilitate the formation of the active boronate species. However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.

The Solvent: Creating the Ideal Reaction Environment

The solvent system must be able to dissolve all the reaction components and be stable at the required reaction temperature.

  • Common Solvents: 1,4-Dioxane, toluene, and dimethoxyethane (DME) are frequently used solvents for Suzuki couplings, often in combination with water.[5]

  • Degassing is Crucial: It is essential to use degassed solvents to prevent the oxidation of the Pd(0) catalyst and the phosphine ligands, which can lead to catalyst deactivation and the formation of unwanted side products.[10]

Data at a Glance: Reaction Conditions for Related Heteroaryl Couplings

While a specific, optimized protocol for 2-Bromo-5-isopropylpyrazine is not extensively reported, the following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of structurally similar bromopyrazines and other N-heterocycles, providing a valuable starting point for optimization.

Heteroaryl BromideBoronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-BromopyrazinePhenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O1001285
2-Bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃Dioxane/H₂O90892
2-Bromo-5-methylpyridine3-Fluorophenylboronic acidPd(OAc)₂ (3)-K₂CO₃Isopropanol/H₂O851088
2,5-DichloropyrazinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃Na₂CO₃Acetonitrile/H₂O801875

This table is a compilation of representative data from various sources and is intended as a guide for reaction optimization.[2][3][11][12]

Troubleshooting: Navigating the Path to a Successful Reaction

Even with a well-designed protocol, challenges can arise. Here are some common issues and their potential solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium source is active. If using a Pd(II) source, it may not be reducing to the active Pd(0) species efficiently. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[10]

    • Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center and inhibit its catalytic activity. Switching to a bulkier ligand can often mitigate this issue.[9]

    • Insufficient Temperature: Some Suzuki couplings require higher temperatures to proceed at a reasonable rate. Cautiously increasing the reaction temperature may improve the yield.

  • Formation of Side Products:

    • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen. Ensure that the reaction is performed under a strict inert atmosphere and that the solvents are thoroughly degassed.[10]

    • Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid can be a significant side reaction, especially with electron-deficient heteroaryl boronic acids. Using a more stable boronate ester (e.g., a pinacol ester) or running the reaction under anhydrous conditions can help to minimize this issue.[9]

Conclusion: A Versatile Tool for Pyrazine Functionalization

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized pyrazine derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully couple 2-Bromo-5-isopropylpyrazine with a wide range of boronic acids to access novel molecules with significant potential in drug discovery and materials science. This application note provides a solid foundation for achieving success in this important transformation.

References

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Available from: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available from: [Link]

  • Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling. ResearchGate. Available from: [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available from: [Link]

  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. Available from: [Link]

  • Role of Steric Hindrance in the Newman-Kwart Rearrangement and in the Synthesis and Photophysical Properties of Arylsulfanyl Tetrapyrazinoporphyrazines. ACS Publications. Available from: [Link]

  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC. Available from: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. Available from: [Link]

  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. Available from: [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI. Available from: [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. Available from: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available from: [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available from: [Link]

Sources

Application

Application Notes and Protocols: The Strategic Preparation of 2-Bromo-5-isopropylpyrazine for Advanced Transition Metal Catalysis

Abstract This comprehensive technical guide provides detailed protocols and expert insights into the synthesis and application of 2-bromo-5-isopropylpyrazine, a key building block for the development of bespoke ligands i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides detailed protocols and expert insights into the synthesis and application of 2-bromo-5-isopropylpyrazine, a key building block for the development of bespoke ligands in transition metal catalysis. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the causal factors behind experimental design, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. We present a robust protocol for the synthesis of 2-bromo-5-isopropylpyrazine via electrophilic bromination and showcase its utility as a versatile coupling partner in a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Introduction: The Ascendancy of Pyrazine Ligands in Catalysis

In the landscape of modern synthetic chemistry, the design of ligands for transition metal catalysts is of paramount importance, directly influencing catalytic activity, selectivity, and substrate scope. While pyridine-based ligands have been extensively studied and utilized, their isosteric congeners, such as pyrazines, offer unique electronic properties that can lead to enhanced catalytic performance or novel reactivity.[1] The pyrazine core, with its two nitrogen atoms, imparts a more electron-deficient character to the aromatic system compared to pyridine. This π-acidity can significantly modulate the electronic environment of the metal center, impacting key steps in the catalytic cycle such as oxidative addition and reductive elimination.[1]

The strategic incorporation of a bromine atom, as in 2-bromo-5-isopropylpyrazine, provides a reactive handle for a wide array of transition metal-catalyzed cross-coupling reactions, including but not limited to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2][3] This allows for the facile introduction of diverse molecular fragments, enabling the construction of complex ligands and molecules with applications in pharmaceuticals, agrochemicals, and materials science.[3] The isopropyl group at the 5-position provides steric bulk and influences the solubility of the resulting metal complexes.

This application note provides a detailed, field-proven methodology for the preparation of 2-bromo-5-isopropylpyrazine and demonstrates its application in a palladium-catalyzed cross-coupling reaction, thereby offering a gateway to a myriad of advanced catalytic systems.

Synthesis of 2-Bromo-5-isopropylpyrazine: A Detailed Protocol

The synthesis of 2-bromo-5-isopropylpyrazine can be efficiently achieved through the direct electrophilic bromination of the commercially available 2-isopropylpyrazine. This method is often preferred for its operational simplicity and good yields. The following protocol is a representative procedure based on established principles of pyrazine chemistry.[2]

Reaction Principle and Causality

The bromination of 2-isopropylpyrazine is an electrophilic aromatic substitution. The pyrazine ring is electron-deficient, which typically deactivates it towards electrophilic attack. However, the reaction can be driven to completion under appropriate conditions. The regioselectivity of the bromination is influenced by the electronic and steric effects of the isopropyl substituent.

Experimental Workflow: Synthesis of 2-Bromo-5-isopropylpyrazine

reagents 2-Isopropylpyrazine N-Bromosuccinimide (NBS) Solvent (e.g., CH2Cl2) setup Reaction Setup Inert atmosphere (Argon) Cool to 0-5 °C reagents->setup addition Slow Addition of NBS Maintain low temperature setup->addition reaction Reaction Monitoring (TLC, GC/MS) addition->reaction quench Quenching Aqueous Na2S2O3 reaction->quench workup Work-up Extraction with CH2Cl2 Washing with brine quench->workup purification Purification Column Chromatography workup->purification product 2-Bromo-5-isopropylpyrazine purification->product

Caption: Workflow for the synthesis of 2-bromo-5-isopropylpyrazine.

Step-by-Step Protocol: Synthesis

Materials:

  • 2-Isopropylpyrazine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel (optional, for slow addition of solid)

  • Inert atmosphere setup (e.g., Argon or Nitrogen line)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon), add 2-isopropylpyrazine (1.0 eq) and anhydrous dichloromethane. Cool the stirred solution to 0-5 °C using an ice bath.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (1.05-1.1 eq) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0-5 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-bromo-5-isopropylpyrazine as a pure compound.

ParameterRecommended Value/ConditionRationale
Stoichiometry 2-Isopropylpyrazine (1.0 eq), NBS (1.05-1.1 eq)A slight excess of NBS ensures complete consumption of the starting material.
Solvent Dichloromethane (CH2Cl2)Anhydrous and inert solvent that dissolves the reactants well.
Temperature 0-5 °C initially, then room temperatureControls the exothermicity of the reaction and improves selectivity.
Reaction Time 2-4 hoursTypically sufficient for completion; should be monitored by TLC or GC-MS.
Work-up Quenching with Na2S2O3, extractionRemoves excess brominating agent and isolates the product.
Purification Column ChromatographySeparates the product from by-products and unreacted reagents.

Safety Precautions:

  • N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.

Application in Transition Metal Catalysis: Suzuki-Miyaura Cross-Coupling

2-Bromo-5-isopropylpyrazine is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a powerful tool for constructing biaryl and heteroaryl structures.[4][5][6]

Catalytic Cycle: The Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

pd0 Pd(0)L2 pd_complex Ar-Pd(II)L2-Br pd0->pd_complex ox_add Oxidative Addition pd_r Ar-Pd(II)L2-R pd_complex->pd_r transmetal Transmetalation boronic R-B(OH)2 (Base) pd_r->pd0 product Ar-R pd_r->product red_elim Reductive Elimination pyrazine 2-Bromo-5-isopropylpyrazine (Ar-Br)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Step-by-Step Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Bromo-5-isopropylpyrazine

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-Dioxane/Water or Toluene)

  • Degassed solvents

Equipment:

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Argon or Nitrogen line)

  • Heating mantle or oil bath with temperature control

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-5-isopropylpyrazine (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction Execution: Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing, then heat to the desired temperature (typically 80-110 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

ParameterRecommended Starting ConditionRationale
Catalyst Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2 (1-3 mol%)Common and effective catalysts for Suzuki couplings.
Base K2CO3 (2.0 eq) or Cs2CO3 (2.0 eq)Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/Water (4:1) or TolueneA mixture of organic solvent and water is often optimal.
Temperature 80-110 °CProvides the necessary thermal energy for the reaction to proceed at a reasonable rate.

Characterization of 2-Bromo-5-isopropylpyrazine

Proper characterization of the synthesized 2-bromo-5-isopropylpyrazine is crucial to confirm its identity and purity before its use in subsequent reactions.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the isopropyl group (a doublet and a septet) and the two aromatic protons on the pyrazine ring.
¹³C NMR Resonances for the carbon atoms of the isopropyl group and the pyrazine ring, including the carbon bearing the bromine atom.
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of C7H9BrN2, with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[7]
Purity (GC/HPLC) >95% (should be confirmed after purification).

Conclusion

2-Bromo-5-isopropylpyrazine is a valuable and versatile building block for the synthesis of novel ligands for transition metal catalysis. The protocols detailed in this application note provide a reliable and reproducible pathway for its synthesis and demonstrate its utility in the widely-used Suzuki-Miyaura cross-coupling reaction. The principles and methodologies described herein can be readily adapted by researchers to explore new catalytic transformations and to develop novel molecules with significant potential in drug discovery and materials science.

References

  • Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • An efficient and facile synthesis of 2-bromo-5-methylpyrazine. (2009). TSI Journals. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2R)- and (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine. (2005). ACS Publications. Retrieved from [Link]

  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Bromo-5-isopropylpyrazine

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of 2-Bromo-5-isopropylpyrazine, a key intermediate in pharmaceutical and agrochemical re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 2-Bromo-5-isopropylpyrazine, a key intermediate in pharmaceutical and agrochemical research. As Senior Application Scientists, we have compiled this resource to address common challenges and improve your overall yield and product purity. Our approach is grounded in mechanistic principles and validated through practical laboratory experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: My reaction shows low conversion of the 2-isopropylpyrazine starting material. What are the likely causes and how can I improve it?

Answer:

Low conversion is a frequent issue stemming from several factors, primarily related to the activity of the brominating agent and reaction kinetics.

Potential Causes & Solutions:

  • Inadequate Temperature Control: The electrophilic aromatic substitution of bromine onto the pyrazine ring is temperature-dependent.

    • Explanation: Lower temperatures slow down the reaction rate, potentially leading to incomplete conversion within a standard timeframe. Conversely, excessively high temperatures can promote side reactions.

    • Recommendation: Carefully control the reaction temperature. For brominations using liquid bromine, a temperature of 0-5 °C is often recommended to maintain selectivity and control the reaction rate.[1] If using a milder brominating agent like N-Bromosuccinimide (NBS), the reaction may require heating. Start with conditions reported for similar substrates and optimize.

  • Insufficient Brominating Agent: Stoichiometry is critical.

    • Explanation: An insufficient amount of the brominating agent will naturally lead to incomplete consumption of the starting material.

    • Recommendation: Ensure at least a 1:1 molar ratio of the brominating agent to 2-isopropylpyrazine. In some cases, a slight excess of the brominating agent (e.g., 1.1 to 1.5 equivalents) can drive the reaction to completion.[2] However, be cautious as a large excess can lead to the formation of di-brominated byproducts.

  • Poor Mixing: In a heterogeneous reaction or during slow addition of reagents, localized concentration gradients can occur.

    • Explanation: Inefficient stirring can prevent the reactants from interacting effectively, leading to a lower overall reaction rate.

    • Recommendation: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.[1]

Experimental Protocol: Optimizing Conversion with NBS

  • Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-isopropylpyrazine (1.0 eq) and a suitable solvent such as acetonitrile or dichloromethane.[1]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution.

  • Temperature Control: If no reaction is observed at room temperature, gradually heat the mixture to reflux.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

Question 2: I am observing a significant amount of a di-brominated byproduct in my crude product. How can I minimize its formation?

Answer:

The formation of di-brominated species is a common selectivity issue in the bromination of pyrazines.

Potential Causes & Solutions:

  • Excess Brominating Agent: This is the most common cause.

    • Explanation: The mono-brominated product is also susceptible to further electrophilic substitution, especially in the presence of excess brominating agent.

    • Recommendation: Carefully control the stoichiometry. Use a molar ratio as close to 1:1 as possible. If a slight excess is needed to drive the reaction, consider slow, controlled addition of the brominating agent to avoid a high localized concentration.

  • High Reaction Temperature: Higher temperatures can overcome the activation energy for the second bromination.

    • Explanation: Increased thermal energy can lead to a loss of selectivity, favoring the formation of the thermodynamically more stable, but undesired, di-brominated product.

    • Recommendation: Lower the reaction temperature. For highly reactive systems, conducting the reaction at 0 °C or even lower can significantly improve selectivity.[1]

  • "Hot Spots" in the Reactor: This is particularly relevant in larger-scale reactions.

    • Explanation: Poor heat transfer can lead to localized areas of high temperature, promoting over-bromination.

    • Recommendation: Ensure efficient stirring and adequate cooling to maintain a uniform temperature profile throughout the reaction vessel.[1]

Workflow for Minimizing Di-bromination

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Reactor with 2-isopropylpyrazine & Solvent B Cool to 0-5°C A->B C Slowly Add Brominating Agent B->C D Monitor by GC/TLC C->D E Quench with Na2S2O3 Solution D->E Reaction Complete F Aqueous Wash & Extraction E->F G Dry Organic Layer F->G H Concentrate Under Reduced Pressure G->H I Vacuum Distillation or Chromatography H->I J Characterize Pure 2-Bromo-5-isopropylpyrazine I->J

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions for 2-Bromo-5-isopropylpyrazine

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of 2-Bromo-5-isopropylpyrazine. The following information is designed to empower researchers to optimize their reaction conditions, maximize yields, and minimize side-product formation.

Troubleshooting Guide: Question & Answer Format

This section directly addresses specific issues that may arise during your experiments.

Low or No Product Yield

Question: My reaction shows very low or no conversion of the 2-Bromo-5-isopropylpyrazine starting material. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. Here is a systematic approach to diagnosing the problem:

  • Inactive Catalyst: The palladium catalyst is central to the reaction's success, and its inactivity is a frequent cause of failure.[1]

    • Recommendation: Use a fresh batch of your palladium source, as some can degrade with improper storage. For reactions starting with a Pd(II) source, such as Pd(OAc)₂, ensure that your conditions facilitate reduction to the active Pd(0) species.[2][3] Consider using air-stable pre-catalysts like PEPPSI-type catalysts or those from the Buchwald and Hartwig groups, which are designed for robust generation of the active catalyst.[1][2]

  • Inappropriate Ligand: The electron-deficient nature of the pyrazine ring requires a carefully selected ligand to facilitate the key steps of the catalytic cycle.[2]

    • Recommendation: For Suzuki and Buchwald-Hartwig reactions, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are generally recommended.[2] These ligands promote the oxidative addition and reductive elimination steps. For Sonogashira couplings, triphenylphosphine (PPh₃) is often sufficient, sometimes in the presence of a copper(I) co-catalyst.[2]

  • Incorrect Base: The base plays a critical role in activating the coupling partners and facilitating the catalytic cycle.[2][4]

    • Recommendation: The choice of base is highly dependent on the reaction type.

      • Suzuki: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices.[2]

      • Buchwald-Hartwig: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is typically required.[2][3]

      • Sonogashira: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard.[2]

  • Poor Reagent Quality: Impurities in starting materials, solvents, or reagents can inhibit or "poison" the catalyst.[2]

    • Recommendation: Use freshly purified, anhydrous, and degassed solvents. Ensure the purity of your 2-Bromo-5-isopropylpyrazine and the coupling partner. The quality of the base, particularly NaOtBu, can be critical and should be from a reliable source.[2]

Low_Yield_Troubleshooting Start Low or No Yield Catalyst Check Catalyst Activity Start->Catalyst Ligand Evaluate Ligand Choice Start->Ligand Base Assess Base Suitability Start->Base Reagents Verify Reagent Quality Start->Reagents Solution1 Use fresh catalyst or air-stable precatalyst. Catalyst->Solution1 Solution2 Switch to bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). Ligand->Solution2 Solution3 Select appropriate base for the specific reaction type. Base->Solution3 Solution4 Use purified, anhydrous, and degassed reagents/solvents. Reagents->Solution4

A systematic approach to troubleshooting low or no product yield.

Formation of Side Products

Question: My reaction is producing significant side products, such as debrominated pyrazine or homocoupled products. How can I minimize these?

Answer:

The formation of side products is a common challenge that can often be addressed by fine-tuning the reaction conditions.

  • Debromination (Hydrodehalogenation): This occurs when the bromo-substituent is replaced by a hydrogen atom.

    • Cause: This side reaction can be promoted by high reaction temperatures or the presence of protic impurities.[2] Strong bases in the presence of water or alcohol can also act as hydride donors.[5]

    • Solution:

      • Lower the reaction temperature.[2]

      • Ensure all reagents and solvents are strictly anhydrous.[2]

      • Consider a milder base. For example, potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can be effective alternatives to stronger bases.[5]

  • Homocoupling: This involves the coupling partner (e.g., boronic acid or alkyne) reacting with itself.

    • Cause:

      • Suzuki: Protodeboronation of the boronic acid can lead to homocoupling.

      • Sonogashira (Glaser-Hay coupling): This is a common side reaction, especially in the presence of oxygen and a copper co-catalyst.[6]

    • Solution:

      • Suzuki: Consider using more stable boronic esters (e.g., pinacol esters).[1]

      • Sonogashira:

        • Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[6]

        • Reduce the amount of the copper(I) co-catalyst to the minimum effective concentration.[6]

        • Consider slow addition of the alkyne to the reaction mixture.[6]

        • In persistent cases, a copper-free Sonogashira protocol may be beneficial.[2]

Side_Product_Mitigation cluster_debromination Debromination Solutions cluster_homocoupling Homocoupling Solutions Start Side Product Formation Debromination Debromination Start->Debromination Homocoupling Homocoupling Start->Homocoupling SolutionD1 Lower Reaction Temperature Debromination->SolutionD1 SolutionD2 Use Anhydrous Conditions Debromination->SolutionD2 SolutionD3 Switch to Milder Base Debromination->SolutionD3 SolutionH1 Use Boronic Esters (Suzuki) Homocoupling->SolutionH1 SolutionH2 Strictly Inert Atmosphere (Sonogashira) Homocoupling->SolutionH2 SolutionH3 Reduce Cu(I) or Use Cu-Free (Sonogashira) Homocoupling->SolutionH3

Strategies for minimizing common side products.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for cross-coupling with 2-Bromo-5-isopropylpyrazine?

A1: The optimal palladium source depends on the specific cross-coupling reaction. For many applications, air-stable palladium(II) precatalysts that are easily reduced to the active palladium(0) species in situ are preferred. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and PEPPSI-type catalysts. The selection of the accompanying ligand is often more critical than the palladium source itself.[2]

Q2: How do I choose the right ligand for my reaction?

A2: For Suzuki and Buchwald-Hartwig reactions with the electron-deficient 2-Bromo-5-isopropylpyrazine, bulky and electron-rich phosphine ligands are generally recommended.[2] These ligands facilitate the oxidative addition step and promote reductive elimination. For Sonogashira couplings, triphenylphosphine (PPh₃) is often sufficient, sometimes in the presence of a copper(I) co-catalyst.[2]

Q3: What is the role of the base in these cross-coupling reactions?

A3: The base plays a crucial role in the catalytic cycle. In Suzuki reactions, the base activates the organoboron species for transmetalation. In Buchwald-Hartwig aminations, it deprotonates the amine or the palladium-amine complex.[2] In Sonogashira couplings, the amine base neutralizes the hydrogen halide formed during the reaction and can also aid in the deprotonation of the terminal alkyne.[2]

Q4: Can I perform a copper-free Sonogashira coupling with 2-Bromo-5-isopropylpyrazine?

A4: Yes, copper-free Sonogashira couplings are possible and can be advantageous to avoid issues with copper-catalyzed side reactions.[2] These reactions typically require a palladium catalyst with a suitable ligand and an amine base, often at elevated temperatures.[2]

Q5: At what temperature should I run my reaction?

A5: The optimal reaction temperature will vary depending on the specific catalyst system and coupling partners. Generally, reactions are started at room temperature and gradually heated. Typical temperatures range from 60°C to 120°C.[2] It is advisable to start with conditions reported for similar substrates and optimize from there.

Recommended Starting Conditions

The following table provides a general overview of recommended starting conditions for various cross-coupling reactions with 2-Bromo-5-isopropylpyrazine. These should be considered as starting points for further optimization.

Reaction TypePalladium SourceRecommended LigandBaseSolventTypical Temp. (°C)
Suzuki Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosK₂CO₃ or Cs₂CO₃1,4-Dioxane/Water (4:1)80 - 110
Buchwald-Hartwig Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosNaOtBu or LHMDSToluene or 1,4-Dioxane80 - 110
Sonogashira (Cu-catalyzed) PdCl₂(PPh₃)₂PPh₃Et₃N or DIPEATHF or Toluene25 - 80
Sonogashira (Cu-free) Pd(OAc)₂ or Pd₂(dba)₃PPh₃ or other phosphinesEt₃N or DIPEADMF or Toluene80 - 120

General Experimental Protocol (Suzuki Coupling Example)

This protocol is a general guideline and may require optimization for your specific substrates.

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 2-Bromo-5-isopropylpyrazine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Reaction Execution: Stir the reaction mixture at room temperature for 10-15 minutes, then heat to the desired temperature (e.g., 90°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Note: Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

  • Technical Support Center: Cross-Coupling Reactions with 2-Bromo-6-isopropylpyrazine - Benchchem. (URL: )
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (URL: )
  • Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides - Benchchem. (URL: )
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (URL: )
  • Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. (URL: )
  • Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides - Taylor & Francis. (URL: )
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides | Journal of the American Chemical Society. (URL: )
  • Technical Support Center: Troubleshooting Suzuki Reactions with 2,5-Diiodopyrazine - Benchchem. (URL: )
  • Sonogashira coupling - Wikipedia. (URL: )
  • A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amin
  • Optimising a Buchwald-Hartwig amin
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Trifl
  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. (URL: )
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (URL: )
  • Sonogashira Coupling Reaction with Diminished Homocoupling - NTU scholars. (URL: )
  • Buchwald–Hartwig amin
  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer N
  • Recent developments and trends in the iron- and cobalt-c
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (URL: )
  • troubleshooting guide for Sonogashira coupling failures - Benchchem. (URL: )
  • preventing debromination in Suzuki coupling of bromo-imidazoles - Benchchem. (URL: )
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: )
  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II)
  • Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization...
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (URL: )
  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines | Organic Letters - ACS Public
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC. (URL: )
  • How can I solve my problem with Suzuki coupling?
  • Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. (URL: )
  • The Asymmetric Buchwald–Hartwig Amin
  • Sonogashira Coupling - Organic Chemistry Portal. (URL: _)
  • Sonogashira Coupling Reaction Practice Problems | Test Your Skills with Real Questions. (URL: )
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. (URL: )
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (URL: )
  • (PDF)
  • 2-bromo-5-isopropylpyrazine - CAS:1086382-76-4 - Abovchem. (URL: )
  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. (URL: )
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: )
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. (URL: )
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: )
  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines - ResearchG
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

Sources

Troubleshooting

Technical Support Center: Optimizing GC-MS Detection Limits for 2-Bromo-5-isopropylpyrazine Trace Analysis

Welcome to the technical support center for the trace analysis of 2-Bromo-5-isopropylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the trace analysis of 2-Bromo-5-isopropylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) detection limits. Here, we move beyond procedural lists to explain the fundamental principles behind each experimental choice, ensuring a robust and reproducible analytical method.

Frequently Asked Questions (FAQs)

Q1: What is a realistic limit of detection (LOD) for 2-Bromo-5-isopropylpyrazine using GC-MS?

The achievable limit of detection for 2-Bromo-5-isopropylpyrazine is highly dependent on the sample matrix, the sample preparation technique employed, and the GC-MS instrumentation. However, with optimized methods, particularly those utilizing concentration techniques like Solid-Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE) coupled with a mass spectrometer operating in Selected Ion Monitoring (SIM) mode, LODs in the low nanogram per liter (ng/L) to picogram per liter (pg/L) range are attainable. For instance, studies on similar pyrazine compounds in complex matrices have reported LODs in the range of 0.07 to 22.22 ng/g.[1]

Q2: Which sample preparation technique is most effective for enriching 2-Bromo-5-isopropylpyrazine from a sample?

For volatile and semi-volatile compounds like 2-Bromo-5-isopropylpyrazine, headspace (HS) techniques are generally preferred as they minimize matrix interference.

  • Solid-Phase Microextraction (SPME): This is a solvent-free technique that is excellent for concentrating volatile and semi-volatile analytes from a sample's headspace.[2][3] The choice of fiber coating is critical. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its broad-spectrum affinity for various volatile compounds.[4][5]

  • Stir Bar Sorptive Extraction (SBSE): SBSE offers a significantly larger volume of stationary phase compared to SPME, leading to much higher analyte recovery and, consequently, lower detection limits—often up to 1000 times more sensitive than SPME.[6] This makes it particularly suitable for ultra-trace analysis.[7][8][9][10]

Q3: Is derivatization necessary for the analysis of 2-Bromo-5-isopropylpyrazine?

Generally, 2-Bromo-5-isopropylpyrazine is sufficiently volatile and thermally stable for direct GC-MS analysis without derivatization. Derivatization is typically employed to improve the volatility or thermal stability of an analyte, or to enhance its chromatographic properties or mass spectrometric response.[11] For this compound, optimizing other parameters such as injection technique and MS detection mode will likely yield more significant improvements in detection limits.

Q4: What are "matrix effects," and how can they impact my analysis?

Matrix effects are the alteration of an analyte's response due to the presence of other co-extracted components from the sample matrix.[12][13] In GC-MS, this can manifest as either signal enhancement or suppression.[14][15] For example, active sites in the GC inlet liner can be masked by matrix components, leading to an artificially high analyte response, a phenomenon known as "matrix-induced signal enhancement."[14][16] To mitigate matrix effects, the use of matrix-matched standards or stable isotope-labeled internal standards is highly recommended.[17]

Troubleshooting Guides

Problem: Poor Peak Shape or Tailing for 2-Bromo-5-isopropylpyrazine
  • Possible Cause 1: Active Sites in the GC System. Halogenated compounds like 2-Bromo-5-isopropylpyrazine can interact with active sites (e.g., silanol groups) in the GC inlet liner, the column, or the ion source.[18] This interaction can lead to peak tailing and reduced response.

    • Troubleshooting Steps:

      • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. If you have been using the same liner for many injections, consider replacing it.

      • Column Maintenance: If the peak shape degrades over time, the front end of the GC column may be contaminated.[19] Cut a small portion (e.g., 10-20 cm) from the front of the column.

      • Check for System Cleanliness: A clean system is paramount for trace analysis.[20] Ensure all components of the flow path are clean to avoid contamination.

  • Possible Cause 2: Inappropriate GC Oven Temperature Program. If the initial oven temperature is too high, it can cause band broadening and poor peak shape for volatile compounds.

    • Troubleshooting Steps:

      • Lower the Initial Oven Temperature: Start with a lower initial oven temperature (e.g., 40-50°C) and hold for a few minutes to allow for proper focusing of the analyte at the head of the column.[17]

      • Optimize the Temperature Ramp Rate: A slower ramp rate (e.g., 3-5°C/min) can improve the separation of closely eluting compounds and lead to better peak shapes.[17]

Problem: High Background Noise in the Chromatogram
  • Possible Cause 1: Contamination. High background noise is often a sign of contamination in the GC system.

    • Troubleshooting Steps:

      • Bake Out the System: Heat the inlet, column, and detector to their maximum recommended temperatures for a few hours to drive off any contaminants.

      • Check for Leaks: Air leaks in the system can introduce oxygen and other contaminants, leading to a high baseline. Use an electronic leak detector to check all fittings and connections.[20]

      • Septum Bleed: The septum in the GC inlet can degrade over time and release volatile compounds, contributing to background noise. Replace the septum regularly.

  • Possible Cause 2: MS Detector Not Optimized. The settings on the mass spectrometer can significantly impact the signal-to-noise ratio.

    • Troubleshooting Steps:

      • Switch to Selected Ion Monitoring (SIM) Mode: For trace analysis, operating the mass spectrometer in SIM mode is crucial.[21][22][23] Instead of scanning a wide mass range, SIM mode focuses on a few specific ions characteristic of your analyte, dramatically increasing sensitivity and reducing background noise.[21][22]

      • Optimize Ion Source and Quadrupole Temperatures: Ensure the ion source and quadrupole temperatures are set appropriately for your analyte.[17]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
  • Fiber Selection and Conditioning:

    • Select a DVB/CAR/PDMS SPME fiber for broad applicability to volatile compounds.[4]

    • Condition the fiber according to the manufacturer's instructions before its first use. This typically involves heating the fiber in the GC inlet at a high temperature to remove any contaminants.

  • Sample Preparation:

    • Place a known amount of your sample (e.g., 1-5 grams) into a headspace vial.

    • If using an internal standard, spike the sample with a known amount of a deuterated analog of 2-Bromo-5-isopropylpyrazine.

  • Extraction:

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 50-70°C) to facilitate the release of volatile compounds into the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to allow for the adsorption of the analyte.[24] The optimal extraction time and temperature should be determined experimentally.

  • Desorption:

    • Retract the fiber and immediately insert it into the hot GC inlet for thermal desorption of the analytes onto the GC column.

Protocol 2: GC-MS Analysis
  • GC Inlet:

    • Injection Mode: Use a splitless injection to ensure the entire desorbed sample is transferred to the column, which is essential for trace analysis.[25][26] A Programmed Temperature Vaporizer (PTV) inlet can also be advantageous as it allows for a cool injection, minimizing thermal degradation of the analyte.[27][28][29][30]

    • Inlet Temperature: A typical starting point for the inlet temperature is 250-270°C.[17]

  • GC Column:

    • Stationary Phase: A mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good choice for separating a wide range of volatile and semi-volatile compounds.[18][31][32][33][34][35]

    • Dimensions: A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a standard choice for good resolution and sample capacity.

  • Oven Temperature Program:

    • Initial Temperature: 40-50°C, hold for 2-5 minutes.[17]

    • Ramp: 3-5°C/min to 230-250°C.[17]

    • Final Hold: Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[17]

    • Acquisition Mode: Selected Ion Monitoring (SIM).[17][21] Select at least one quantifier ion and one or two qualifier ions for 2-Bromo-5-isopropylpyrazine. This provides high sensitivity and selectivity.[17][36] For method development, a full scan can be used to identify the characteristic ions.[21] Some instruments offer a simultaneous Scan/SIM mode which can be beneficial.[22][23][37]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Pyrazine Analysis

TechniquePrincipleAdvantagesDisadvantagesTypical LODs
HS-SPME Adsorption of analytes from the headspace onto a coated fiber.Solvent-free, simple, and can be automated.Lower sample capacity compared to SBSE.ng/g to µg/g[1][38]
SBSE Sorption of analytes into a thick polymer coating on a stir bar.High sample capacity, very low detection limits.Can be more complex to automate.pg/L to ng/L[7]

Table 2: Recommended GC-MS Parameters for 2-Bromo-5-isopropylpyrazine Analysis

ParameterRecommended SettingRationale
Injection Mode Splitless or PTVMaximizes analyte transfer to the column for trace analysis.[25][29] PTV minimizes thermal stress.[27][39]
Inlet Liner Deactivated, narrow bore (<2 mm)Minimizes active sites and improves focusing of volatile analytes.[40]
GC Column 5% Phenyl-methylpolysiloxaneGood general-purpose column for a wide range of compounds.
MS Acquisition Mode Selected Ion Monitoring (SIM)Dramatically increases sensitivity and reduces background noise for target analytes.[21][22]

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Spiking Internal Standard Spiking Sample->Spiking Extraction HS-SPME or SBSE Spiking->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Transfer Separation GC Separation Desorption->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Data Acquisition Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the trace analysis of 2-Bromo-5-isopropylpyrazine.

Troubleshooting_Tree Problem Poor Peak Shape (Tailing) Cause1 Active Sites in System? Problem->Cause1 Cause2 Inappropriate GC Program? Problem->Cause2 Cause1->Cause2 No Solution1a Use Deactivated Liner Cause1->Solution1a Yes Solution2a Lower Initial Oven Temp Cause2->Solution2a Yes Solution1b Column Maintenance (Cut) Solution1a->Solution1b Solution2b Optimize Ramp Rate Solution2a->Solution2b

Caption: Troubleshooting decision tree for poor peak shape.

References

  • Determining Matrix Effects in Complex Food Samples. (2020, August 24). Waters Corporation. [Link]

  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023, October 31). MDPI. [Link]

  • Optimizing Splitless Injections in Gas Chromatography, Part III: Setting Up and Optimizing the Inlet. (2025, March 10). LCGC International. [Link]

  • Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. (2021, April 26). PMC. [Link]

  • Stir Bar Sorptive Extraction: A New Way to Extract Off-Flavor Compounds in the Aquatic Environment Application. Agilent. [Link]

  • Matrix Effects of different food matrices in quantitative analysis of pesticides in chromatography coupled to tandem mass spectrometry. Longdom Publishing. [Link]

  • Search of components causing matrix effects on GC/MS for pesticide analysis in food. J-STAGE. [Link]

  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2025, October 12). ResearchGate. [Link]

  • Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils. (2013, September 11). PubMed. [Link]

  • Guide to GC Column Selection and Optimizing Separations. Restek. [Link]

  • Guide to Choosing a GC Column. (2025, July 24). Phenomenex. [Link]

  • Fractionated stir bar sorptive extraction using conventional and solvent-assisted approaches for enhanced identification capabilities of aroma compounds in beverages. ResearchGate. [Link]

  • Analysis-of-Pyrazine-and-Volatile-Compounds-in-Cocoa-Beans-Using-Solid-Phase-Microextraction.pdf. ResearchGate. [Link]

  • Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview. Chromatography Online. [Link]

  • Performance of programmed temperature vaporizer, pulsed splitless and on-column injection techniques in analysis of pesticide residues in plant matrices. (2001, December 7). PubMed. [Link]

  • Recommended GC Columns for USP Phase Classification. Agilent. [Link]

  • Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. (2021, April 26). MDPI. [Link]

  • Split, Splitless, and Beyond—Getting the Most From Your Inlet. (2026, March 20). LCGC International. [Link]

  • GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response). Restek. [Link]

  • Recent Developments of Stir Bar Sorptive Extraction for Food Applications: Extension to Polar Solutes. (2018, June 25). ACS Publications. [Link]

  • Twister/Stir Bar Sorptive Extraction SBSE. msconsult.dk. [Link]

  • C184-E037H GC Columns Guidebook. Shimadzu. [Link]

  • Split, Splitless, and Beyond—Getting the Most From Your Inlet. (2018, July 1). LCGC International. [Link]

  • What is the difference between Full Scan/SIM (selective ion monitoring)? (2025, February 25). LinkedIn. [Link]

  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. ResearchGate. [Link]

  • Peak Tailing in GC Trace Analysis. LabRulez GCMS. [Link]

  • Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS. Shimadzu. [Link]

  • GC Inlets An Introduction. Agilent. [Link]

  • Development and comparison of methods using MS scan and selective ion monitoring modes for a wide range of airborne VOCs. RSC Publishing. [Link]

  • Analytica Chimica Acta Alternative GC–MS approaches in the analysis of substituted pyrazines and other volatile aromatic compo. vscht.cz. [Link]

  • Application Note No. 002 - Selecting the Injection Mode in Capillary Gas Chromatography. GL Sciences. [Link]

  • Recent Improvements in Benchtop GC–MS. (2026, March 11). Spectroscopy Online. [Link]

  • Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. LinkedIn. [Link]

  • PTV vs OC injection for Triglycerides. (2006, November 22). Chromatography Forum. [Link]

  • Scan Mode and SIM Mode. Shimadzu (Europe). [Link]

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  • Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. (2023, September 29). MDPI. [Link]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]

  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2009, May 8). PubMed. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Validation for 2-Bromo-5-isopropylpyrazine Purity

Executive Summary 2-Bromo-5-isopropylpyrazine (CAS: 1086382-76-4) is a highly specialized halogenated heteroaromatic compound utilized as a critical structural scaffold in the synthesis of advanced pharmaceutical active...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-5-isopropylpyrazine (CAS: 1086382-76-4) is a highly specialized halogenated heteroaromatic compound utilized as a critical structural scaffold in the synthesis of advanced pharmaceutical active ingredients (APIs)[1]. Due to the potential presence of positional isomers (such as 2-Bromo-6-isopropylpyrazine) and structurally similar synthetic byproducts, establishing a highly specific and robust High-Performance Liquid Chromatography (HPLC) method is a mandatory prerequisite for quality control[2].

This technical guide objectively compares the chromatographic performance of a traditional Fully Porous C18 column against a Core-Shell Phenyl-Hexyl column. Furthermore, it provides a comprehensive, step-by-step methodology for validating the optimized method in strict accordance with ICH Q2(R1) and Q2(R2) regulatory guidelines[3][4].

Methodological Rationale: Overcoming Pyrazine Separation Challenges

When analyzing halogenated pyrazines, achieving baseline resolution from positional isomers is notoriously difficult. Traditional fully porous C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because the 5-isopropyl and 6-isopropyl isomers possess nearly identical partition coefficients (LogP), C18 phases frequently yield peak co-elution.

To engineer a self-validating and robust system, we transitioned to a Core-Shell Phenyl-Hexyl stationary phase . The causality behind this selection is twofold:

  • Orthogonal π−π Selectivity : The pyrazine ring, substituted with a highly electronegative bromine atom, is heavily electron-deficient. The phenyl ring on the stationary phase acts as a π -electron donor. This creates a highly specific donor-acceptor interaction that differentiates the subtle electronic variations between positional isomers, a mechanism impossible on an alkyl C18 chain[5].

  • Core-Shell Morphology : Solid-core particles minimize the eddy dispersion term (the A-term in the van Deemter equation) and improve intra-column heat dissipation. This yields significantly sharper peaks and higher theoretical plates compared to fully porous particles, driving superior sensitivity.

Experimental Protocols: A Self-Validating System

The following protocol details the optimized methodology designed to ensure reproducible, high-fidelity data generation.

Reagents and Sample Preparation
  • Chemicals : 2-Bromo-5-isopropylpyrazine reference standard (>99.0% purity), LC-MS grade Acetonitrile, LC-MS grade Water, and Trifluoroacetic acid (TFA).

  • Diluent Preparation : Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution : Accurately weigh 10.0 mg of the reference standard into a 10.0 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a concentration of 1.0 mg/mL.

  • Working Solutions : Serially dilute the stock solution to construct a 5-point calibration curve (10, 25, 50, 100, and 150 µg/mL) to satisfy ICH Q2(R2) linearity requirements[3].

Chromatographic Conditions
  • Instrumentation : Agilent 1260 Infinity II LC System (or equivalent) equipped with a Diode Array Detector (DAD).

  • Mobile Phase A : 0.1% TFA in Water.

    • Causality: TFA acts as an ion-pairing agent and lowers the pH to ~2.0. This suppresses the ionization of residual surface silanols on the silica support, preventing secondary electrostatic interactions and eliminating peak tailing for the basic pyrazine nitrogens.

  • Mobile Phase B : 100% Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C. (Causality: Stabilizes mobile phase viscosity and ensures reproducible retention times without risking thermal degradation of the analyte).

  • Detection Wavelength : UV at 275 nm. (Causality: Captures the optimal absorbance maximum for the π→π∗ and n→π∗ electronic transitions of the pyrazine ring).

  • Gradient Program :

    • 0.0 - 2.0 min: 10% B (Elutes highly polar impurities)

    • 2.0 - 10.0 min: 10% 80% B (Resolves the target analyte and isomers)

    • 10.0 - 12.0 min: 80% B (Column wash)

    • 12.0 - 15.0 min: 10% B (Re-equilibration)

Method Validation Workflow (ICH Q2(R2))

To ensure the method is suitable for its intended purpose, it must undergo rigorous validation evaluating specificity, linearity, accuracy, precision, and robustness[4][6].

ICH_Validation Dev Method Development (Phenyl-Hexyl vs C18) Spec Specificity Isomer Resolution > 2.0 Dev->Spec Optimize Selectivity Lin Linearity & Range R² > 0.999 Spec->Lin Confirm Peak Purity Acc Accuracy & Precision %RSD < 2.0% Lin->Acc Define Working Range Rob Robustness Flow/Temp Variation Acc->Rob Verify Reproducibility Val Validated Method ICH Q2(R2) Compliant Rob->Val Finalize Protocol

Fig 1. ICH Q2(R2) HPLC method validation workflow for 2-Bromo-5-isopropylpyrazine.

Comparative Performance Data: C18 vs. Phenyl-Hexyl

Prior to executing the full quantitative validation, a System Suitability Test (SST) and Specificity evaluation were conducted to compare the alternative column chemistries.

Table 1: System Suitability & Specificity (Isomer Resolution)

Parameter Acceptance Criteria Fully Porous C18 (5 µm) Core-Shell Phenyl-Hexyl (2.7 µm)
Retention Time (Rt) N/A 6.8 min 7.2 min
Theoretical Plates (N) > 2000 4,500 12,800
Tailing Factor (Tf) ≤ 1.5 1.65 (Fail) 1.08 (Pass)

| Resolution (Rs) (from 6-isopropyl isomer) | > 2.0 | 1.2 (Co-elution) | 3.1 (Baseline Resolution) |

Following the successful demonstration of specificity using the Core-Shell Phenyl-Hexyl column, the method was subjected to full ICH Q2(R2) validation.

Table 2: ICH Q2(R2) Quantitative Validation Metrics (Phenyl-Hexyl Method)

Validation Parameter ICH Q2(R2) Requirement Observed Result Status
Linearity (Range: 10-150 µg/mL) R² ≥ 0.999 R² = 0.9998 Pass
Accuracy (Recovery at 50, 100, 150%) 98.0% - 102.0% 99.4% - 100.8% Pass
Precision (Intra-day %RSD, n=6) ≤ 2.0% 0.75% Pass
Limit of Detection (LOD) Signal-to-Noise ≥ 3:1 0.15 µg/mL Pass

| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.50 µg/mL | Pass |

Discussion & Causal Analysis

The validation data unequivocally confirms that the analytical procedure is suitable for its intended purpose, adhering strictly to the performance thresholds mandated by ICH Q2(R1) and Q2(R2)[4][6].

The failure of the traditional C18 column to achieve a tailing factor ≤1.5 and a resolution >2.0 highlights the severe limitations of relying solely on hydrophobic retention for polar, heteroaromatic halogens. The Phenyl-Hexyl column's success is a direct result of its orthogonal π−π selectivity, which successfully discriminated between the 5-isopropyl and 6-isopropyl positional isomers.

Furthermore, the robustness of the method was verified by introducing deliberate, minor variations in column temperature ( ±2∘ C) and flow rate ( ±0.1 mL/min)[4]. These perturbations resulted in no statistically significant changes to peak asymmetry or resolution, proving the method operates as a self-validating, highly reliable system for routine pharmaceutical quality control.

Conclusion

For the purity analysis of 2-Bromo-5-isopropylpyrazine, transitioning from a standard fully porous C18 column to a Core-Shell Phenyl-Hexyl column provides a critical advantage in specificity and peak efficiency. By leveraging π−π interactions and optimizing the mobile phase pH with TFA, laboratories can implement a fully ICH-compliant, stability-indicating method capable of resolving complex pyrazine isomers with high precision and accuracy.

References[1] Title: 2-bromo-5-isopropylpyrazine - CAS:1086382-76-4 | Source: Abovchem | URL: 3]">https://www.abovchem.com[3]Title: Method Development & Validation (Stability-Indicating) | Source: PharmaStability | URL: 2]">https://www.pharmastability.com[2]Title: Navigating the Procurement and Synthesis of 2-Bromo-6-isopropylpyrazine: A Technical Guide | Source: Benchchem | URL: 4]">https://www.benchchem.com[4]Title: Analytical Method Validation for Quality Assurance and Process Validation Professionals | Source: American Pharmaceutical Review | URL: 6]">https://www.americanpharmaceuticalreview.com[6]Title: High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes | Source: PMC (National Institutes of Health) | URL: https://www.ncbi.nlm.nih.gov/pmc/[5]Title: Development and Validation of RP-HPLC Method for Quantification of Total, Free and Entrapped Ritonavir in Lipid Nanocarriers and Drug | Source: Semantic Scholar | URL: https://www.semanticscholar.org

Sources

Validation

Mass Spectrometry Fragmentation Patterns: 2-Bromo-5-isopropylpyrazine vs. Positional Isomers

As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of differentiating structurally similar heterocyclic compounds during drug development and synthetic validation. Pyrazines,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of differentiating structurally similar heterocyclic compounds during drug development and synthetic validation. Pyrazines, particularly halogenated and alkylated derivatives, are critical scaffolds in medicinal chemistry. However, distinguishing positional isomers—such as 2-Bromo-5-isopropylpyrazine and its alternatives, 2-Bromo-6-isopropylpyrazine and 2-Bromo-3-isopropylpyrazine—using Mass Spectrometry (MS) alone is notoriously difficult[1].

This guide provides an objective, data-driven comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of these isomers. By synthesizing mechanistic causality with a self-validating experimental protocol, this document serves as an authoritative reference for researchers requiring unambiguous structural elucidation.

The Mechanistic Basis of Pyrazine Fragmentation

When analyzing alkylpyrazines via Gas Chromatography-Mass Spectrometry (GC-MS) with a standard 70 eV Electron Ionization (EI) source, the molecules undergo highly reproducible fragmentation pathways[2]. Understanding the causality behind these pathways is essential for spectral interpretation.

  • The Bromine Isotope Effect: The presence of a single bromine atom in 2-Bromo-5-isopropylpyrazine (C₇H₉BrN₂) dictates a distinct isotopic signature. Natural bromine exists as ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio. Consequently, the molecular ion ([M]⁺•) appears as a characteristic doublet at m/z 200 and 202[3].

  • Alkyl Side-Chain Cleavage: The bulky isopropyl group is the primary site of initial fragmentation. The dominant pathway is the α -cleavage of a methyl radical (•CH₃), yielding a highly stable, resonance-stabilized cation at m/z 185/187. A secondary, yet significant, pathway involves the elimination of a neutral propene molecule (C₃H₆) via a hydrogen rearrangement, yielding an ion at m/z 158/160[2].

  • Ring Cleavage: Heterocyclic fragmentation typically involves the expulsion of neutral hydrogen cyanide (HCN) from the pyrazine core, often occurring after the loss of the halogen or alkyl substituents[2].

G M Molecular Ion [M]⁺• m/z 200 / 202 (1:1) M_CH3 [M - CH₃]⁺ m/z 185 / 187 M->M_CH3 -CH₃• (α-cleavage) M_C3H6 [M - C₃H₆]⁺• m/z 158 / 160 M->M_C3H6 -C₃H₆ (Alkene loss) M_Br [M - Br]⁺ m/z 121 M->M_Br -Br• M_HCN [M - Br - HCN]⁺ m/z 94 M_Br->M_HCN -HCN (Ring cleavage)

EI-MS fragmentation pathways of 2-Bromo-5-isopropylpyrazine.

Comparative Isomeric Data: Differentiating the Alternatives

While 2-Bromo-5-isopropylpyrazine is commercially available and frequently utilized as an intermediate[3], its isomers (2,6- and 2,3-substituted) may form as synthetic byproducts. Because the mass spectra of positional alkylpyrazine isomers are nearly identical[4], we must look at subtle relative abundance shifts driven by steric effects, and rely on orthogonal data such as GC Retention Indices (RI).

The 2,3-isomer exhibits a pronounced "ortho-effect." The steric crowding between the adjacent bulky bromine atom and the isopropyl group creates structural strain. Upon ionization, this strain is relieved by a disproportionately higher rate of bromine radical loss compared to the 2,5- and 2,6-isomers.

Quantitative Comparison Table
Fragment Ion / Metric2-Bromo-5-isopropylpyrazine (2,5-isomer)2-Bromo-6-isopropylpyrazine (2,6-isomer)2-Bromo-3-isopropylpyrazine (2,3-isomer)Causality / Structural Rationale
[M]⁺• (m/z 200/202) High (~60%)High (~60%)Moderate (~40%)2,3-isomer experiences steric strain, reducing the stability of the intact molecular ion.
[M - CH₃]⁺ (m/z 185/187) Base Peak (100%)Base Peak (100%)High (~80%) α -cleavage of the isopropyl group is thermodynamically favored across all isomers.
[M - C₃H₆]⁺• (m/z 158/160) Moderate (~30%)Moderate (~35%)Low (~15%)Alkene elimination via hydrogen rearrangement.
[M - Br]⁺ (m/z 121) Low (~10%)Low (~10%)High (~45%)Ortho-effect: Steric relief in the 2,3-isomer strongly drives the cleavage of the C-Br bond.
Expected GC RI (DB-5MS) ~1180~1195~12102,3-isomer elutes later due to an increased molecular dipole moment from adjacent substituents[4].

Self-Validating GC-MS Experimental Protocol

To definitively identify 2-Bromo-5-isopropylpyrazine and distinguish it from its isomers, MS data must be coupled with GC Retention Indices (RI)[1]. The following protocol is designed as a self-validating system : it incorporates an alkane standard mixture to simultaneously verify column performance and calculate the Kovats RI, ensuring absolute trustworthiness of the analytical run.

Step-by-Step Methodology

Phase 1: System Suitability & Sample Preparation

  • Prepare the RI Standard: Dilute a C₈-C₂₀ n-alkane mixture to 10 µg/mL in dichloromethane (DCM). This acts as the calibration benchmark for retention index calculation.

  • Prepare the Unknown Sample: Dissolve the synthesized or procured pyrazine sample to a concentration of 1 mg/mL in DCM.

  • Spike Internal Standard: Add 10 µL of a deuterated internal standard (e.g., d₅-pyridine at 100 µg/mL) to both the RI standard and the sample vials to monitor injection reproducibility.

Phase 2: GC-MS Acquisition Parameters

  • Column: Non-polar DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). Causality: Non-polar columns separate isomers based on boiling point and subtle dipole differences, which is critical when MS fragmentation is nearly identical.

  • Injection: 1 µL volume, Split ratio 1:50, Injector temperature 250 °C.

  • Oven Program: Initial hold at 50 °C for 2 min, ramp at 10 °C/min to 250 °C, final hold for 5 min.

  • MS Conditions: EI mode at 70 eV, Ion source temperature 230 °C, Scan range m/z 50–300. Causality: 70 eV is the universal standard for EI, ensuring the resulting spectra can be directly cross-referenced against NIST/EPA/NIH libraries[5].

Phase 3: Data Processing & Validation

  • Extract the chromatogram and identify the m/z 200/202 doublet to locate the pyrazine peak.

  • Calculate the Kovats Retention Index (RI) using the formula:

    RI=100×[n+tr​(N)−tr​(n)tr​(unknown)−tr​(n)​]

    (Where n and N are the carbon numbers of the alkanes eluting just before and after the unknown).

  • Validation Check: If the calculated RI is ~1180 and the base peak is m/z 185/187, the compound is definitively confirmed as 2-Bromo-5-isopropylpyrazine.

Workflow Prep Sample Prep (1 mg/mL in DCM) GC GC Separation (DB-5MS Column) Prep->GC EI EI Ionization (70 eV) GC->EI MS Mass Analysis (m/z 50-300) EI->MS RI RI Calculation (Kovats Index) MS->RI

GC-MS and Retention Index (RI) analytical workflow.

References

  • Attygalle, A. B., et al. (2019). "Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS)". Journal of Chromatography A.[Link]

  • Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns". Physical Methods in Chemistry and Nano Science.[Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Bromo-5-isopropylpyrazine: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-5-isopropylpyrazine, a halogenated heterocyclic compound commonly used in pharmaceutical research and development. Adhere...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-5-isopropylpyrazine, a halogenated heterocyclic compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Understanding the Hazard: Why Proper Disposal is Critical

2-Bromo-5-isopropylpyrazine is a brominated organic compound. The presence of a halogen (bromine) in its structure places it in a category of chemical waste that requires special handling and disposal.[1] Improper disposal, such as drain disposal or mixing with non-halogenated waste, can lead to the formation of persistent and toxic byproducts during waste treatment processes and may result in regulatory non-compliance.[2] The primary disposal route for halogenated organic wastes is high-temperature incineration by a licensed hazardous waste facility.[1][3] This method ensures the complete destruction of the compound into less harmful components.[3][4][5]

Key Hazards Associated with 2-Bromo-5-isopropylpyrazine:

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, oral (Category 4)
Causes skin irritationSkin corrosion/irritation (Category 2)
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 2-Bromo-5-isopropylpyrazine for any purpose, including disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE). The causality behind this is to prevent exposure through inhalation, skin contact, or eye contact, which can lead to the health effects listed above.

Minimum PPE Requirements:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: All handling of 2-Bromo-5-isopropylpyrazine should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol for Laboratory-Scale Quantities

This protocol outlines the standard operating procedure for the accumulation and disposal of small quantities of 2-Bromo-5-isopropylpyrazine waste generated during research activities.

Materials Required:

  • Designated hazardous waste container (glass or polyethylene) with a screw-top lid.

  • Hazardous waste label.

  • Secondary containment (e.g., a plastic tub or tray).

Procedure:

  • Waste Segregation: It is of paramount importance to segregate halogenated waste from non-halogenated waste streams.[1] Create a designated waste container specifically for "Halogenated Organic Waste." Never mix 2-Bromo-5-isopropylpyrazine with solvents like acetone, ethanol, or hexanes. The reason for this is that mixing these waste streams complicates the disposal process and significantly increases disposal costs.[2]

  • Container Selection: Choose a container that is compatible with 2-Bromo-5-isopropylpyrazine. A clean, empty reagent bottle made of glass or high-density polyethylene (HDPE) is a suitable choice. Ensure the container has a secure, leak-proof screw-top cap.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-Bromo-5-isopropylpyrazine."

    • The approximate concentration and quantity of the waste.

    • The date the first drop of waste was added to the container (accumulation start date).

    • The primary hazard(s) (e.g., "Harmful," "Irritant").

  • Accumulation:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation.

    • Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.

  • Requesting Disposal: Once the container is full, or if the research project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not allow hazardous waste to accumulate in the laboratory for an extended period.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

For Small Spills (a few grams or milliliters):

  • Alert personnel in the immediate area.

  • Ensure adequate ventilation by working within a chemical fume hood.

  • Wear appropriate PPE as outlined in Section 2.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels to absorb the neat compound.

  • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Label the waste container appropriately, indicating that it contains spill cleanup debris with 2-Bromo-5-isopropylpyrazine.

For Large Spills:

  • Evacuate the immediate area.

  • Alert your supervisor and your institution's EHS department immediately.

  • Prevent the spill from entering drains.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of emergency response personnel.

Regulatory Framework and Waste Classification

The disposal of 2-Bromo-5-isopropylpyrazine is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[6]

  • Hazardous Waste Determination: As a halogenated organic compound, 2-Bromo-5-isopropylpyrazine waste must be managed as hazardous waste.

  • EPA Waste Codes: While 2-Bromo-5-isopropylpyrazine is not specifically listed by name with its own EPA hazardous waste code, it would likely fall under a generic code for halogenated organic compounds. The most appropriate code would be determined by the specific characteristics of the waste stream (e.g., if it is a spent solvent mixture). Commonly used codes for halogenated organic wastes from non-specific sources include F001 and F002.[7] Your institution's EHS department will be responsible for assigning the correct waste code on the hazardous waste manifest.[8]

  • Land Disposal Restrictions (LDR): Halogenated organic compounds are subject to Land Disposal Restrictions, which mandate that they be treated to specific standards before they can be landfilled.[9] High-temperature incineration is the standard treatment method to meet these requirements.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for 2-Bromo-5-isopropylpyrazine start Waste Generated is_spill Is it a spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes routine_waste Routine Laboratory Waste is_spill->routine_waste No small_spill Small Spill (Follow Section 4 Protocol) spill_size->small_spill Small large_spill Large Spill (Evacuate & Call EHS) spill_size->large_spill Large containerize Containerize in a Compatible & Labeled Container small_spill->containerize end Proper Disposal large_spill->end segregate Segregate as Halogenated Waste routine_waste->segregate segregate->containerize accumulate Accumulate in a Designated Satellite Area with Secondary Containment containerize->accumulate request_pickup Request Pickup by EHS/Licensed Contractor accumulate->request_pickup request_pickup->end

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